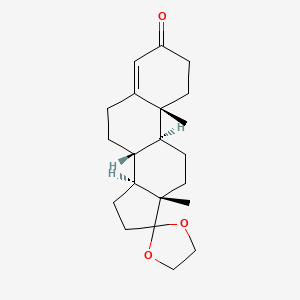

17,17-(Ethylenedioxy)androst-4-en-3-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDWIKRQOPJCDM-DEPCRRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one from Androst-4-ene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one, a key intermediate in the synthesis of various steroidal compounds. The synthesis involves the selective protection of the C17 ketone of androst-4-ene-3,17-dione as an ethylene ketal. This process is a fundamental transformation in steroid chemistry, enabling further selective modifications at other positions of the steroid nucleus.

Reaction Principle and Strategy

The synthesis of this compound from androst-4-ene-3,17-dione is based on the principle of selective ketalization. Androst-4-ene-3,17-dione possesses two ketone functional groups at the C3 and C17 positions. The C17 ketone is sterically less hindered than the α,β-unsaturated ketone at the C3 position. This difference in steric hindrance allows for the selective protection of the C17 ketone using a diol, such as ethylene glycol, in the presence of an acid catalyst. The C3 ketone remains largely unaffected under controlled reaction conditions.

This selective protection is a crucial step in multi-step steroid syntheses, as it allows for chemical modifications at other positions of the steroid backbone without affecting the C17 ketone. The ethylene ketal protecting group is stable under various reaction conditions but can be readily removed by acid hydrolysis to regenerate the ketone functionality when desired.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. It is based on established methods for the selective ketalization of steroidal ketones.

Materials:

-

Androst-4-ene-3,17-dione

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other suitable acid catalyst

-

Benzene or Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add androst-4-ene-3,17-dione, a molar excess of ethylene glycol (typically 5-10 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.2 equivalents). Add a sufficient volume of anhydrous benzene or toluene to dissolve the starting material and allow for efficient reflux.

-

Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Androst-4-ene-3,17-dione | C₁₉H₂₆O₂ | 286.41 | 170-171 |

| This compound | C₂₁H₃₀O₃ | 330.46 | Not specified |

Table 2: Spectroscopic Data for this compound (Predicted/Typical Values)

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, δ ppm) | ~5.7 (s, 1H, C4-H), ~3.9 (m, 4H, -O-CH₂-CH₂-O-), ~1.2 (s, 3H, C19-H₃), ~0.9 (s, 3H, C18-H₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~199 (C=O at C3), ~171 (C=C at C5), ~124 (C=C at C4), ~119 (ketal C at C17), ~65 (-O-CH₂-CH₂-O-), ~54, ~50, ~47, ~38, ~36, ~35, ~34, ~33, ~32, ~31, ~22, ~21, ~17, ~14 |

| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1665 (C=O stretch, α,β-unsaturated ketone), ~1615 (C=C stretch), ~1100 (C-O stretch, ketal) |

| Mass Spectrometry (EI, m/z) | 330 (M⁺), characteristic fragmentation pattern |

Note: The spectroscopic data presented are typical values for this class of compounds and may vary slightly depending on the specific experimental conditions and instrument used.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from androst-4-ene-3,17-dione.

An In-depth Technical Guide on the Putative Mechanism of Action of 17,17-(Ethylenedioxy)androst-4-en-3-one

Disclaimer: This document provides a comprehensive overview of the putative mechanism of action of 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to a lack of publicly available research specifically characterizing this compound, the information presented herein is based on its structural similarity to well-studied classes of molecules, namely 5α-reductase inhibitors and androgen receptor antagonists. The quantitative data, experimental protocols, and signaling pathways described are illustrative and based on representative compounds from these classes. This guide is intended for research and drug development professionals and should be interpreted as a theoretical framework.

Introduction

This compound is a synthetic steroidal compound. Its core structure, androst-4-en-3-one, is a common feature of endogenous androgens like testosterone and other modulators of the androgen signaling pathway. The presence of an ethylenedioxy group at the C-17 position, a ketal protecting group, suggests that this molecule is likely designed to prevent metabolic reduction at this position, potentially enhancing its interaction with specific biological targets. Based on these structural characteristics and preliminary information from commercial suppliers suggesting it may inhibit reductase activity and the binding of 5α-dihydrotestosterone (DHT) to its receptor, two primary putative mechanisms of action are explored in this guide: inhibition of 5α-reductase and antagonism of the androgen receptor (AR).

Putative Mechanism of Action: 5α-Reductase Inhibition

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Inhibition of this enzyme is a clinically validated approach for treating conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Structurally, this compound resembles the natural substrate of 5α-reductase, testosterone. This similarity suggests it could act as a competitive inhibitor of the enzyme.

Proposed Signaling Pathway for 5α-Reductase Inhibition

By competitively binding to the active site of the 5α-reductase enzyme, this compound would prevent the conversion of testosterone to DHT.[3][4] This leads to a decrease in intracellular DHT levels, which in turn reduces the activation of the androgen receptor and the subsequent transcription of androgen-dependent genes. This can result in a reduction in prostate volume and a decrease in the miniaturization of hair follicles.[3][5]

Illustrative Quantitative Data for 5α-Reductase Inhibitors

The following table summarizes the inhibitory constants (IC50) for well-characterized 5α-reductase inhibitors, Finasteride and Dutasteride. It is hypothesized that this compound may exhibit similar inhibitory activity.

| Compound | Target Isoform(s) | IC50 (nM) | Reference(s) |

| Finasteride | Type II & III | 4.2 | [6] |

| Dutasteride | Type I & II | 6-7 | [7] |

Representative Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol is a representative method for assessing the inhibitory potential of a test compound on 5α-reductase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for 5α-reductase.

Materials:

-

Enzyme Source: Microsomes from rat liver or prostate, or recombinant human 5α-reductase.[8][9]

-

Substrate: Testosterone.

-

Cofactor: NADPH.

-

Test Compound: this compound.

-

Positive Control: Finasteride or Dutasteride.

-

Buffer: Phosphate buffer (pH 6.5).

-

Detection System: Spectrophotometer or LC-MS/MS for quantification of DHT.

Procedure:

-

Enzyme Preparation: Prepare the microsomal fraction from rat liver or prostate tissue by homogenization and differential centrifugation.[8]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme preparation, phosphate buffer, and varying concentrations of the test compound or positive control.

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add NADPH and testosterone to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or an organic solvent.

-

Product Quantification: Extract the steroids and quantify the amount of DHT produced using a validated method such as spectrophotometry or LC-MS/MS.[8]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 2. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. xyonhealth.com [xyonhealth.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cuaj.ca [cuaj.ca]

- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the steroidal compound 17,17-(Ethylenedioxy)androst-4-en-3-one. This compound, a derivative of androst-4-ene-3,17-dione, is of significant interest in medicinal chemistry and drug development. The protection of the C17 ketone as an ethylenedioxy ketal allows for selective reactions at other positions of the steroid nucleus, making it a valuable intermediate in the synthesis of various hormonal drugs and other bioactive steroids. This guide presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) in a structured format and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive databases exist for many steroids, detailed and publicly available spectral data for this specific derivative can be sparse. The data presented here is a composite representation based on typical values for the androst-4-en-3-one scaffold and the ethylenedioxy protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Approximate Chemical Shifts)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~5.73 | s | - |

| -O-CH₂-CH₂-O- | ~3.90 | m | - |

| H-19 (CH₃) | ~1.22 | s | - |

| H-18 (CH₃) | ~0.91 | s | - |

Table 2: ¹³C NMR Spectral Data (Approximate Chemical Shifts)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~199.5 |

| C-5 (C=C) | ~171.3 |

| C-4 (C=C) | ~123.8 |

| C-17 (ketal) | ~119.5 |

| -O-CH₂-CH₂-O- | ~64.5 |

| C-10 | ~38.7 |

| C-13 | ~47.2 |

| C-19 (CH₃) | ~17.4 |

| C-18 (CH₃) | ~14.2 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | ~1665 | Strong |

| C=C (alkene) | ~1615 | Medium |

| C-O (ketal) | ~1100-1200 | Strong |

| C-H (alkane) | ~2850-2970 | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) |

| [M]⁺ (Molecular Ion) | 330.48 |

| [M - C₂H₄O]⁺ | 286 |

| Base Peak | Varies with ionization method |

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or higher, is typically used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5.

-

Measurement Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile (approximately 1 mg/mL).

-

The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Parameters (Electron Ionization - GC-MS):

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer coupled to a GC system.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

GC Column: A non-polar capillary column (e.g., HP-5MS).

-

Temperature Program: An appropriate temperature gradient is used to ensure good separation and peak shape.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a steroidal compound and the logical relationship in its structural elucidation.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Logical Relationship in Structural Elucidation.

The Strategic Use of 17,17-(Ethylenedioxy)androst-4-en-3-one in Steroidal Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and application of 17,17-(Ethylenedioxy)androst-4-en-3-one, a critical intermediate in the synthesis of various steroidal compounds. The selective protection of the C17 ketone in androst-4-ene-3,17-dione as an ethylene ketal allows for chemical modifications at other positions of the steroid nucleus, most notably at the C3 position. This guide offers detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the efficient application of this protecting group strategy.

Core Concepts: Selective Protection of a Diketone

Androst-4-ene-3,17-dione possesses two ketone functional groups at the C3 and C17 positions. The C17 ketone is generally more sterically hindered than the C3 ketone. However, under thermodynamic control, the more stable ketal is formed at the C17 position. This selectivity is crucial for synthetic routes that require manipulation of the C3 position while the C17 ketone remains unreactive. The ethylene ketal protecting group is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions to regenerate the ketone.

Synthesis of this compound

The protection of androst-4-ene-3,17-dione at the C17 position is typically achieved by reacting the diketone with ethylene glycol in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the formation of the ketal.

Experimental Protocol: Ketal Protection of Androst-4-ene-3,17-dione

This protocol is adapted from methodologies described in Chinese Patent CN108752409B for a structurally related compound.

Reaction Scheme:

Androst-4-ene-3,17-dione + Ethylene Glycol --(p-TsOH, Trimethyl orthoformate)--> this compound

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Androst-4-ene-3,17-dione | 286.41 | (e.g., 10 g) | 1.0 |

| Ethylene Glycol | 62.07 | (e.g., 50 mL) | Excess |

| Trimethyl Orthoformate | 106.12 | (e.g., 15 mL) | ~4.0 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | (e.g., 0.5 g) | Catalytic |

| Toluene | - | (e.g., 200 mL) | Solvent |

| Triethylamine | 101.19 | - | For quenching |

| Saturated Sodium Bicarbonate Solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

| Ethyl Acetate | - | - | For extraction/crystallization |

| Hexane | - | - | For crystallization |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add androst-4-ene-3,17-dione, toluene, ethylene glycol, and trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 9-12 hours.[1]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by adding triethylamine to neutralize the p-toluenesulfonic acid.

-

Remove the solvent under reduced pressure.

-

Pour the residue into ice water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Dry the crude product under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield this compound as a white solid.

Expected Yield:

While the cited patent reports a weight yield of 102.5% for a crude, related product, a purified yield for this specific transformation is typically in the range of 85-95% based on general laboratory experience with similar reactions.[1]

Deprotection of this compound

The removal of the ethylene ketal protecting group is accomplished by acid-catalyzed hydrolysis, which regenerates the C17 ketone.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This is a general procedure for the deprotection of ethylene ketals.

Reaction Scheme:

17,17-(Ethylenedioy)androst-4-en-3-one --(H+, H2O)--> Androst-4-ene-3,17-dione

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| This compound | 330.46 | (e.g., 5 g) |

| Acetone | - | (e.g., 100 mL) |

| Hydrochloric Acid (2M) | - | (e.g., 20 mL) |

| Saturated Sodium Bicarbonate Solution | - | For neutralization |

| Ethyl Acetate | - | For extraction |

| Brine | - | For washing |

| Anhydrous Sodium Sulfate | - | For drying |

Procedure:

-

Dissolve this compound in acetone in a round-bottom flask.

-

Add 2M hydrochloric acid to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, neutralize the acid by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude androst-4-ene-3,17-dione.

-

The crude product can be purified by recrystallization.

Experimental and Logical Workflows

The following diagrams illustrate the chemical transformations and the logical flow of the protection-deprotection strategy.

Caption: Synthetic workflow for the protection of Androst-4-ene-3,17-dione.

Caption: Workflow for the deprotection of the 17-ketal to yield the dione.

Summary of Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Spectroscopic Data (Expected) |

| Androst-4-ene-3,17-dione | C19H26O2 | 286.41 | ¹H NMR: Signals for olefinic proton, angular methyl groups. ¹³C NMR: Carbonyl signals around 200 ppm and 220 ppm. |

| This compound | C21H30O3 | 330.46 | ¹H NMR: Characteristic signals for the ethylenedioxy protons (a multiplet around 3.9 ppm). ¹³C NMR: Disappearance of the C17 ketone signal and appearance of a ketal carbon signal around 110 ppm. |

This technical guide provides a foundational understanding and practical protocols for the use of this compound as a key protected intermediate in steroid synthesis. The provided methodologies and data are intended to aid researchers in the strategic design and execution of their synthetic pathways.

References

The Pivotal Role of 17,17-(Ethylenedioxy)androst-4-en-3-one in Modern Steroid Synthesis: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the strategic importance and application of 17,17-(Ethylenedioxy)androst-4-en-3-one in the synthesis of steroid hormones. This key intermediate, a protected form of the endogenous steroid androst-4-ene-3,17-dione (4-AD), is fundamental to achieving high-yield, stereoselective production of crucial hormones such as testosterone and its epimer, epitestosterone.

Introduction: The Challenge of Selective Steroid Modification

The chemical structure of androst-4-ene-3,17-dione presents a significant challenge in synthetic steroid chemistry: the presence of two ketone groups at the C3 and C17 positions. Direct reduction of 4-AD to produce testosterone, which requires the selective conversion of the C17 ketone to a hydroxyl group while leaving the C3 ketone untouched, is often inefficient and results in a mixture of products. To overcome this, a common strategy involves the use of a protecting group to temporarily block the reactivity of one ketone, allowing for the selective modification of the other.

This compound, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, serves as a quintessential example of this approach. By converting the C17 ketone into a less reactive ethylene ketal, the C3 ketone is left available for selective reduction. Subsequent removal of the protecting group regenerates the C17 position, yielding the desired 17-hydroxy steroid.

The Synthetic Pathway: From Androstenedione to Testosterone

The multi-step synthesis of testosterone from androst-4-ene-3,17-dione via the this compound intermediate is a well-established and efficient method. The overall process can be broken down into three key stages: protection, reduction, and deprotection.

Quantitative Data Summary

The efficiency of this synthetic route is highlighted by the yields reported in various studies. The following table summarizes key quantitative data for the synthesis of testosterone and related compounds.

| Step | Starting Material | Product | Reagents | Reported Yield | Reference |

| Overall Process | 4-Androstenedione | Testosterone | 1. Protection, 2. Reduction, 3. Hydrolysis | 70-75% | [1] |

| Reduction | 3-enol-ethyl ether of androstenedione-17-monocyanohydrin | 3-enol-ethyl ether of testosterone | Sodium, Propyl alcohol | ~92% | [2] |

| Reduction | 17-spirocyclic ethylene ketal protected androst-4-en-3-one | 3α-hydroxy-5β-H isomers | CuCl/NaBH₄ | ~81% | [3] |

| Biotransformation | 4-Androstenedione (65.8 g/L) | Testosterone (65.42 g/L) | Ketoreductase 2, Isopropanol, NAD+ | 98.73% conversion, 92.81% overall yield | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involved in the synthesis of testosterone from androst-4-ene-3,17-dione.

Protection of the C17-Ketone: Synthesis of this compound

The initial step involves the selective protection of the C17 ketone of androst-4-ene-3,17-dione as an ethylene ketal.

-

Procedure:

-

To a solution of androst-4-ene-3,17-dione in a suitable solvent such as benzene or toluene, add a molar excess of ethylene glycol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

-

Selective Reduction of the C3-Ketone

With the C17 ketone protected, the C3 ketone can be selectively reduced to a hydroxyl group.

-

Procedure:

-

Dissolve this compound in a suitable alcoholic solvent, such as ethanol or methanol.

-

Cool the solution in an ice bath to 0-5°C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the low temperature.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the excess reducing agent by the slow addition of a weak acid, such as acetic acid, or by the addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude 17,17-(Ethylenedioxy)androst-4-en-3-ol. This product may be used in the next step without further purification.

-

Deprotection of the C17-Ketal: Hydrolysis to Testosterone

The final step is the removal of the ethylene ketal protecting group to regenerate the C17 ketone, which in this case is a hydroxyl group following the reduction.

-

Procedure:

-

Dissolve the crude 17,17-(Ethylenedioxy)androst-4-en-3-ol in a mixture of a water-miscible organic solvent, such as acetone or tetrahydrofuran, and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC.

-

Upon completion of the hydrolysis, neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude testosterone by recrystallization or column chromatography.

-

Synthesis of Epitestosterone

The same synthetic intermediate, this compound, can potentially be used in the synthesis of epitestosterone, the 17α-epimer of testosterone. The key to this synthesis would be the stereoselective reduction of the C17-ketone after the C3-ketone has been appropriately modified or protected. While detailed protocols for this specific transformation are less common in publicly available literature, the general principle would involve:

-

Protection of the C3-ketone of this compound.

-

Deprotection of the C17-ketal to regenerate the C17-ketone.

-

Stereoselective reduction of the C17-ketone to the 17α-hydroxyl group.

-

Deprotection of the C3-ketone.

Conclusion

This compound is a critical intermediate in the field of steroid synthesis. Its use allows for the efficient and selective modification of the androstane skeleton, leading to high-yield preparations of testosterone and other valuable steroid hormones. The methodologies outlined in this guide provide a framework for the practical application of this versatile compound in a research and development setting. Further exploration and optimization of these reactions will continue to be a key area of focus in the ongoing quest for more efficient and sustainable methods for the production of steroidal active pharmaceutical ingredients.

References

- 1. CN106397521A - Testosterone preparation method - Google Patents [patents.google.com]

- 2. US2742485A - Method for the preparation of testosterone and its esters - Google Patents [patents.google.com]

- 3. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 17,17-(Ethylenedioxy)androst-4-en-3-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic steroid 17,17-(Ethylenedioxy)androst-4-en-3-one, a ketal derivative of androst-4-ene-3,17-dione. While specific quantitative data for this compound is limited in publicly available research, this document consolidates the reported mechanisms of action and provides detailed experimental protocols for assessing its biological effects. Furthermore, it presents a summary of the biological activities of structurally related androst-4-en-3-one derivatives to offer a broader context for potential applications and future research. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a synthetic androstane steroid. It is structurally derived from androst-4-ene-3,17-dione, an endogenous prohormone. The key structural feature of this compound is the ethylenedioxy group at the C-17 position, which protects the ketone from reduction. This modification influences its metabolic stability and biological activity.

The primary reported biological activities of this compound are the inhibition of 5α-reductase and the interference with the binding of dihydrotestosterone (DHT) to the androgen receptor (AR)[1][2][3]. These mechanisms suggest its potential for applications in androgen-dependent conditions, such as acne and androgenetic alopecia[1][2].

Mechanism of Action

The biological effects of this compound are believed to be mediated through two primary pathways:

-

Inhibition of 5α-Reductase: This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound can reduce the levels of DHT in target tissues.

-

Androgen Receptor Binding Interference: It is suggested that this compound can inhibit the binding of DHT to the androgen receptor[1][2]. This would block the downstream signaling cascade that leads to androgenic effects.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data for Androst-4-en-3-one Derivatives

Table 1: 5α-Reductase Inhibitory Activity of Androst-4-en-3-one Derivatives

| Compound | 5α-Reductase Type | IC50 (nM) | Reference |

| 4-Hydroxy-N-(1,1-dimethylethyl)-3-oxo-4-androstene-17β-carboxamide | Human Type II | 172 | [4] |

| 4-Mercapto-N-(1,1-dimethylethyl)-3-oxo-4-androstene-17β-carboxamide | Human Type II | 437 | [4] |

| 4-Chloro-N-(1,1-dimethylethyl)-3-oxo-4-androstene-17β-carboxamide | Human Type II | 192 | [4] |

| 4-Bromo-N-(1,1-dimethylethyl)-3-oxo-4-androstene-17β-carboxamide | Human Type II | 387 | [4] |

| Finasteride | Human Type II | 4.53 | [5] |

| 17β-(N-butylformamido)-4-methyl-4-aza-5α-androstan-3-one | Human Type I | 0.91 | [5] |

| 17β-(N-pentylformamido)-4-methyl-4-aza-5α-androstan-3-one | Human Type I | 2.19 | [5] |

Table 2: Aromatase Inhibitory Activity of Androst-4-en-3-one Derivatives

| Compound | Apparent Ki (nM) | Reference |

| 4-Amino-4-androstene-3,17-dione | 38 - 1290 | [6] |

| 4-Alkoxy-4-androstene-3,17-dione | 38 - 1290 | [6] |

| 4-Aryloxy-4-androstene-3,17-dione | 38 - 1290 | [6] |

| 6β-Methylandrost-4-ene-3,17-dione | 1.4 - 12 | [7] |

| 6β-Ethylandrost-4-ene-3,17-dione | 1.4 - 12 | [7] |

| 2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione | 11.4 | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives, based on established protocols for similar compounds[1][6][9][10][11].

5α-Reductase Inhibition Assay

This protocol is adapted from studies on steroidal 5α-reductase inhibitors[1][6][9][10].

Objective: To determine the in vitro inhibitory effect of a test compound on 5α-reductase activity.

Materials:

-

Human prostate tissue or a cell line expressing 5α-reductase

-

Buffer A: 20 mM sodium phosphate, pH 6.5, containing 0.32 M sucrose and 0.1 mM dithiothreitol (DTT)

-

[1,2,6,7-³H]-Testosterone or [1,2,3,7-³H(N)]-4-androstenedione (radiolabeled substrate)

-

NADPH

-

Test compound (e.g., this compound) dissolved in DMSO

-

Dichloromethane

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Enzyme Preparation:

-

Homogenize human prostate tissue in Buffer A.

-

Centrifuge the homogenate at 1500 x g for 60 minutes at 4°C.

-

Resuspend the pellet in Buffer A. This suspension serves as the source of 5α-reductase.

-

Determine the protein concentration of the enzyme suspension using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare reaction tubes containing:

-

40 mM sodium phosphate buffer (pH 6.5)

-

1 mM DTT

-

2 mM NADPH

-

2 nM radiolabeled substrate

-

Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻³ M)

-

400 µg of protein from the enzyme suspension

-

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 1 mL of dichloromethane.

-

-

Analysis:

-

Extract the steroids into the dichloromethane phase.

-

Separate the substrate and the 5α-reduced product (DHT or 5α-dione) using TLC.

-

Quantify the radioactivity of the substrate and product spots using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Androgen Receptor Competitive Binding Assay

This protocol is based on a method for determining the relative binding affinity of steroids to the androgen receptor[7][11].

Objective: To assess the ability of a test compound to compete with a known androgen for binding to the androgen receptor.

Materials:

-

Ventral prostates from castrated rats

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

-

[³H]-Dihydrotestosterone (radiolabeled ligand)

-

Unlabeled dihydrotestosterone (for determining non-specific binding)

-

Test compound

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

Procedure:

-

Cytosol Preparation:

-

Excise ventral prostates from rats 24 hours after castration.

-

Homogenize the tissue in ice-cold TEDG buffer.

-

Centrifuge the homogenate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C.

-

The resulting supernatant is the cytosol containing the androgen receptors.

-

-

Binding Assay:

-

Prepare incubation tubes containing:

-

A fixed concentration of [³H]-DHT.

-

For total binding: buffer only.

-

For non-specific binding: a high concentration of unlabeled DHT.

-

For competition: varying concentrations of the test compound.

-

-

Add an aliquot of the prostate cytosol to each tube.

-

Incubate the tubes overnight at 4°C.

-

-

Separation and Quantification:

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound ligand.

-

Add scintillation cocktail to the washed pellets.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding at each concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-DHT.

-

Experimental Workflows

The following diagram provides a generalized workflow for screening compounds for 5α-reductase inhibitory activity.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of inhibitors of androgen action. The available information suggests a dual mechanism involving both 5α-reductase inhibition and androgen receptor binding interference. However, there is a clear need for further research to quantify the biological activity of this specific compound and its derivatives.

Future studies should focus on:

-

Determining the IC50 and Ki values of this compound for both type I and type II 5α-reductase.

-

Quantifying its binding affinity for the androgen receptor.

-

Synthesizing and evaluating derivatives with modifications to the A and B rings to explore structure-activity relationships.

-

Conducting in vivo studies to assess the efficacy and safety of this compound in relevant animal models.

This technical guide provides a foundational resource for researchers to design and execute studies that will further elucidate the therapeutic potential of this compound and its analogs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and in vitro evaluation of 4-substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides as 5 alpha-reductase inhibitors and antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro activity of 17 beta-(N-alkyl/arylformamido)- and 17 beta-[(N-alkyl/aryl)alkyl/arylamido]-4-methyl-4-aza-3-oxo-5 alpha-androstan-3-ones as inhibitors of human 5 alpha-reductases and antagonists of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a series of A,B-ring modified 16,17-secoandrostane derivatives [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Synthesis of Dehydroepiandrosterone-d5 (DHEA-d5) Utilizing 17,17-(Ethylenedioxy)androst-4-en-3-one as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the synthesis of Dehydroepiandrosterone-d5 (DHEA-d5), a crucial deuterated internal standard for mass spectrometry-based analyses. The synthetic strategy hinges on the use of the intermediate, 17,17-(Ethylenedioxy)androst-4-en-3-one, to facilitate selective deuteration and achieve the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to androgens and estrogens.[1][2][3] Its deuterated analogue, DHEA-d5, is an invaluable tool in clinical and research settings for the accurate quantification of endogenous DHEA levels by isotope dilution mass spectrometry. The synthesis of DHEA-d5 requires a strategic approach to introduce deuterium atoms at specific, non-labile positions. This guide details a robust synthetic pathway commencing from the readily available androst-4-ene-3,17-dione. The core of this strategy involves the protection of the C17 ketone, isomerization of the carbon-carbon double bond, introduction of deuterium atoms, and subsequent deprotection to yield the target molecule. Specifically, the commercially available DHEA-d5 standard is deuterated at the 2,2,3,4,4 positions.[4]

Synthetic Pathway Overview

The synthesis of DHEA-d5 from androst-4-ene-3,17-dione can be dissected into four principal stages:

-

Protection of the C17 Ketone: The C17 ketone of androst-4-ene-3,17-dione is selectively protected as an ethylene ketal to prevent its reaction in subsequent steps.

-

Isomerization of the Double Bond: The Δ4 double bond is isomerized to the Δ5 position to create the characteristic DHEA steroid backbone.

-

Deuteration: Deuterium atoms are introduced at the C2, C4, and C3 positions through base-catalyzed enolization followed by reduction with a deuterated reagent.

-

Deprotection of the C17 Ketone: The ethylene ketal protecting group is removed to afford the final DHEA-d5 product.

Caption: Overall synthetic workflow for DHEA-d5.

Experimental Protocols and Data

Step 1: Synthesis of this compound

Protocol:

-

To a solution of androst-4-ene-3,17-dione in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound as a white solid.

| Parameter | Value |

| Starting Material | Androst-4-ene-3,17-dione |

| Reagents | Ethylene glycol, p-toluenesulfonic acid |

| Solvent | Toluene |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Yield | 85-95% |

Step 2: Isomerization to 17,17-(Ethylenedioxy)androst-5-en-3-one

Protocol:

-

Dissolve this compound in a mixture of dimethyl sulfoxide (DMSO) and tert-butanol.

-

Add potassium tert-butoxide to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding the mixture to ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude product, 17,17-(Ethylenedioxy)androst-5-en-3-one, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Potassium tert-butoxide |

| Solvent | DMSO/tert-butanol |

| Reaction Time | 1-2 hours |

| Temperature | Room Temperature |

| Yield | >90% (crude) |

Step 3: Deuteration to form 17,17-(Ethylenedioxy)androst-5-en-3β-ol-d5

This step is performed in two sequential stages: enolization to introduce deuterium at C2 and C4, followed by stereoselective reduction of the C3 ketone to introduce deuterium at C3.

3a. Enolization for C2 and C4 Deuteration:

Protocol:

-

Dissolve 17,17-(Ethylenedioxy)androst-5-en-3-one in methanol-d1 (MeOD).

-

Add a catalytic amount of sodium methoxide (NaOMe).

-

Stir the mixture at room temperature to allow for enolization and deuterium exchange at the α-positions (C2 and C4).

-

Monitor the extent of deuteration by mass spectrometry.

-

After sufficient exchange, neutralize the reaction with a mild acid (e.g., acetic acid-d4).

-

Remove the solvent under reduced pressure. The resulting deuterated intermediate can be used directly in the next step.

| Parameter | Value |

| Starting Material | 17,17-(Ethylenedioxy)androst-5-en-3-one |

| Reagents | Sodium methoxide, Methanol-d1 |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

3b. Reduction for C3 Deuteration:

Protocol:

-

Dissolve the C2,C4-deuterated intermediate in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Cool the solution to 0°C.

-

Slowly add sodium borodeuteride (NaBD4) to the solution. The use of NaBD4 is crucial for introducing the deuterium at the 3α-position.[5]

-

Stir the reaction at 0°C and allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Remove the solvent to yield 17,17-(Ethylenedioxy)androst-5-en-3β-ol-d5.

| Parameter | Value |

| Starting Material | 17,17-(Ethylenedioxy)androst-5-en-3-one-d4 |

| Reagent | Sodium borodeuteride (NaBD4) |

| Solvent | THF or Ethanol |

| Reaction Time | 1-3 hours |

| Temperature | 0°C to Room Temperature |

| Yield (two stages) | 70-80% |

Caption: Key steps in the deuteration process.

Step 4: Deprotection to Yield Dehydroepiandrosterone-d5 (DHEA-d5)

Protocol:

-

Dissolve the deuterated intermediate, 17,17-(Ethylenedioxy)androst-5-en-3β-ol-d5, in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the final product, DHEA-d5, by column chromatography or recrystallization to obtain a white, crystalline solid.

| Parameter | Value |

| Starting Material | 17,17-(Ethylenedioxy)androst-5-en-3β-ol-d5 |

| Reagent | Hydrochloric acid or Sulfuric acid |

| Solvent | Acetone/Water |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Yield | 80-90% |

Conclusion

The synthetic route described in this technical guide provides a reliable and efficient method for the preparation of DHEA-d5, a critical analytical standard. The strategic use of this compound as a protected intermediate allows for the precise and selective introduction of deuterium atoms onto the DHEA scaffold. The detailed protocols and tabulated data offer a practical resource for researchers and professionals in the fields of steroid analysis and drug development. The logical workflow, illustrated through the provided diagrams, further clarifies the synthetic strategy, ensuring a comprehensive understanding of the process.

References

- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 2. Dehydroepiandrosterone | C19H28O2 | CID 5881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydroepiandrosterone-D5-3-sulfate (DHEAS-D5) (2,2,3,4,4,-D5) sodium salt solution 100 μg/mL in methanol (as free sulfate), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the ketalization of androst-4-ene-3,17-dione to 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective ketalization of the C17-carbonyl group of androst-4-ene-3,17-dione, a key intermediate in the synthesis of various steroidal compounds. The procedure yields 17,17-(ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal.[1] This selective protection of the C17 ketone is a crucial step that allows for subsequent chemical modifications at other positions of the steroid nucleus. The protocol described herein is based on established methodologies and is suitable for laboratory-scale synthesis.

Introduction

Androst-4-ene-3,17-dione is a versatile starting material in the synthesis of numerous biologically active steroids. Selective protection of one of its two ketone functionalities is often a necessary strategy in multi-step synthetic routes. The C17-ketone is generally more reactive towards ketalization than the α,β-unsaturated C3-ketone, allowing for selective protection under controlled conditions. This protocol details an acid-catalyzed reaction with ethylene glycol to form the 17-ketal.

Reaction Scheme

References

Application Notes and Protocols: Synthesis of Testosterone from 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of testosterone from the protected steroid precursor, 17,17-(Ethylenedioxy)androst-4-en-3-one. The synthesis involves a two-step process: the acidic deprotection of the 17-ketal to yield androst-4-ene-3,17-dione, followed by the selective reduction of the 3-keto group to the corresponding hydroxyl group, affording testosterone. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Testosterone is a primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues and promoting secondary sexual characteristics. Its synthesis is of significant interest in medicinal chemistry and drug development for the treatment of hypogonadism, and other hormone-related conditions. The starting material, this compound, is a common intermediate in steroid synthesis, where the C-17 ketone is protected as a ketal to allow for selective reactions at other positions of the steroid nucleus. This protocol outlines a reliable method for the conversion of this protected intermediate to testosterone.

Synthetic Pathway

The overall synthetic scheme is presented below. The first step involves the hydrolysis of the ethylene ketal at C-17 to regenerate the ketone functionality. The subsequent step is a selective reduction of the α,β-unsaturated ketone at C-3 to the allylic alcohol.

Caption: Synthetic pathway from this compound to Testosterone.

Experimental Protocols

Step 1: Deprotection of this compound to Androst-4-ene-3,17-dione

This procedure describes the acid-catalyzed hydrolysis of the ethylene ketal at the C-17 position.

Materials:

-

This compound

-

Acetone

-

Sulfuric acid (2N)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in acetone (20 mL per gram of starting material).

-

To the stirred solution, add 2N sulfuric acid (5 mL per gram of starting material) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude androst-4-ene-3,17-dione.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure androst-4-ene-3,17-dione.

Step 2: Selective Reduction of Androst-4-ene-3,17-dione to Testosterone

This procedure outlines the selective reduction of the 3-keto group to a hydroxyl group using sodium borohydride.

Materials:

-

Androst-4-ene-3,17-dione

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve androst-4-ene-3,17-dione (1.0 eq) in methanol (30 mL per gram of starting material) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a sub-stoichiometric amount of NaBH₄ can enhance selectivity for the more reactive 3-keto group.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, cautiously quench the reaction by the dropwise addition of 1N hydrochloric acid until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude testosterone.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain pure testosterone.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| This compound | C₂₁H₃₀O₃ | 346.46 | - | 155-157 |

| Androst-4-ene-3,17-dione | C₁₉H₂₆O₂ | 286.41 | 85-95 | 173-174 |

| Testosterone | C₁₉H₂₈O₂ | 288.42 | 70-85 | 155 |

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis of Testosterone.

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

-

Sulfuric acid and hydrochloric acid are corrosive and should be handled with extreme caution.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

Disclaimer

This protocol is intended for informational purposes only and should be used by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and execution of these procedures.

Application Notes and Protocols for the Analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the qualitative and quantitative analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one, an intermediate in the synthesis of Dehydroepiandrosterone-d5, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The methodologies described herein are based on established analytical principles for steroids and related compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a synthetic steroid derivative. As with many steroid-based compounds, accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines starting points for developing robust HPLC and GC-MS methods for its analysis.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a common and effective technique for the analysis of steroids.[2] A proposed method for the analysis of this compound is detailed below.

2.1. HPLC Experimental Protocol

2.1.1. Instrumentation and Columns

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, and diode-array detector (DAD).

-

Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm, or equivalent reversed-phase C18 column.

2.1.2. Reagents and Solutions

-

Acetonitrile (ACN): HPLC grade.

-

Water: Ultrapure (18.2 MΩ·cm).

-

Mobile Phase: A gradient of acetonitrile and water is proposed.

-

Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a series of calibration standards by serial dilution in the initial mobile phase composition.

2.1.3. Chromatographic Conditions

A gradient elution is recommended to ensure good separation and peak shape.

| Parameter | Condition |

| Column | Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 245 nm (based on the α,β-unsaturated ketone chromophore) |

2.2. HPLC Data Presentation (Hypothetical)

The following table presents expected quantitative data for the proposed HPLC method, which would need to be confirmed during method validation.

| Parameter | Expected Value |

| Retention Time (RT) | ~ 5 - 7 min |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

2.3. HPLC Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For steroids, derivatization is often necessary to improve volatility and thermal stability.[3] However, the ethylene ketal group at C-17 may provide some protection, and analysis without derivatization could be feasible. Both options are considered.

3.1. GC-MS Experimental Protocol

3.1.1. Instrumentation

-

GC-MS System: An Agilent 8890 GC coupled to a 5977B MSD or equivalent.

-

Capillary Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar column.

3.1.2. Reagents

-

Helium: Carrier gas (99.999% purity).

-

Solvent: Dichloromethane or Ethyl Acetate, GC grade.

-

(Optional) Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

3.1.3. Sample Preparation

-

Without Derivatization: Dissolve the sample in dichloromethane to a final concentration of 1-10 µg/mL.

-

With Derivatization:

-

Evaporate a solution of the sample to dryness under a stream of nitrogen.

-

Add 50 µL of MSTFA + 1% TMCS.

-

Heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

3.1.4. GC-MS Conditions

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50 - 500 |

3.2. GC-MS Data Presentation (Hypothetical)

Expected quantitative data for the proposed GC-MS method are presented below and require experimental validation.

| Parameter | Expected Value (without Derivatization) |

| Retention Time (RT) | ~ 12 - 15 min |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Linearity (r²) | > 0.998 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

3.3. GC-MS Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Method Validation

The proposed methods must be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

-

Specificity

-

Linearity and Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

Conclusion

The HPLC and GC-MS methods outlined in this document provide a solid foundation for the analysis of this compound. The proposed starting conditions are based on the analysis of structurally similar steroids and should be optimized and validated for the specific application. These protocols are intended to guide researchers and scientists in developing reliable analytical methods for this compound in various matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Deprotection of 17,17-(Ethylenedioxy)androst-4-en-3-one to yield androst-4-ene-3,17-dione

Abstract

This application note provides a detailed protocol for the acid-catalyzed deprotection of 17,17-(Ethylenedioxy)androst-4-en-3-one to yield the biologically significant steroid, androst-4-ene-3,17-dione. This procedure is crucial for synthetic routes in the development of steroidal drugs and research reagents. The protocol outlines the necessary reagents, equipment, and steps for efficient hydrolysis of the ethylene ketal protecting group.

Introduction

Androst-4-ene-3,17-dione is a key intermediate in the biosynthesis of androgens and estrogens. In multi-step organic syntheses, protection of the C17 ketone is often necessary to achieve selective reactions at other positions of the steroid nucleus. The 17,17-ethylenedioxy derivative serves as a robust protecting group for the ketone at the C17 position. The removal of this protecting group, or deprotection, is a critical final step to regenerate the desired diketone. The most common method for the cleavage of cyclic ketals is acid-catalyzed hydrolysis. This document details a reliable method for this transformation.

Data Presentation

The following table summarizes the typical reaction conditions for the deprotection of this compound based on established chemical literature for similar steroidal ketals.

| Parameter | Value/Range | Notes |

| Starting Material | This compound | - |

| Product | Androst-4-ene-3,17-dione | - |

| Catalyst | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Other protic acids like p-toluenesulfonic acid can also be used. |

| Solvent | Acetone, Ethanol, or Tetrahydrofuran | Acetone is commonly preferred due to its ability to dissolve the steroid and its miscibility with aqueous acid. |

| Acid Concentration | 0.5 - 6 mol/L | The concentration can be adjusted to control the reaction rate. |

| Temperature | -10 to 60 °C | Room temperature (20-25 °C) is often sufficient. |

| Reaction Time | 1 - 10 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Work-up | Neutralization with a base (e.g., NaHCO₃), extraction, and purification | Purification is typically achieved by recrystallization or column chromatography. |

| Expected Yield | High | Yields are generally high, often exceeding 83% for similar transformations[1]. |

Experimental Protocol

This protocol describes a general procedure for the deprotection of this compound. Researchers should optimize the conditions for their specific scale and purity requirements.

Materials:

-

This compound

-

Acetone (ACS grade)

-

Hydrochloric acid (concentrated, 37%) or Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (ACS grade)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber and appropriate solvent system for TLC (e.g., 30% ethyl acetate in hexanes)

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish or chromatography column

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of acetone. Stir the solution at room temperature until the starting material is completely dissolved.

-

Acid Addition: To the stirred solution, add 1.0 mL of 2 M hydrochloric acid (or an equivalent amount of another acid).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes. Spot the reaction mixture against the starting material on a TLC plate and elute with an appropriate solvent system. The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid. Continue adding until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

-

Phase Separation: Collect the organic layer. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

-

Washing and Drying: Combine all organic extracts and wash with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude androst-4-ene-3,17-dione can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and use of 17,17-(Ethylenedioxy)androst-4-en-3-one, a compound utilized in cosmetic and pharmaceutical research. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Storage and Stability

Proper storage of this compound is critical to maintain its stability and efficacy. The compound is available as an off-white solid and as pre-prepared stock solutions.[1]

Quantitative Storage Recommendations

| Form | Storage Temperature | Shelf Life | Container | Special Conditions |

| Solid | 2-8°C[1] | Refer to manufacturer's expiry date | Tightly sealed, light-resistant container | Store in a dry, well-ventilated area. |

| Stock Solution (-20°C) | -20°C[2] | 1 year[2] | Tightly sealed vials (e.g., glass or polypropylene) | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution (-80°C) | -80°C[2] | 2 years[2] | Tightly sealed vials (e.g., glass or polypropylene) | Aliquot to avoid repeated freeze-thaw cycles. |

A related compound, 4-Androstene-3,17-dione, is known to be chemically stable under standard ambient (room temperature) conditions, suggesting that short-term handling at room temperature is unlikely to cause degradation. However, for long-term storage, the recommended refrigerated or frozen conditions should be strictly followed.

Safe Handling and Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following handling precautions are based on the SDS for the closely related compound, 4-Androstene-3,17-dione. This compound is classified with potential health hazards, including being harmful if swallowed, a suspected carcinogen, and potentially damaging to fertility or an unborn child.

Key Handling Precautions:

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat should be worn.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

-

Spill Management: In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods and dispose of it as hazardous waste.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.

References

Application Notes and Protocols for the Large-Scale Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one, a key intermediate in the manufacturing of various steroid-based active pharmaceutical ingredients (APIs). The synthesis involves the selective protection of the C-17 ketone of androst-4-ene-3,17-dione through ketalization.

Introduction